REACTION_CXSMILES
|
CC[O-].[Na+].[Na].[C:6]([NH:9][NH2:10])([NH2:8])=[NH:7].Cl.[Na+].[Cl-].O=[C:15]([CH3:22])[CH2:16][C:17](OCC)=[O:18]>C(O)C>[NH2:7][C:6]1[N:9]([NH2:10])[C:17](=[O:18])[CH:16]=[C:15]([CH3:22])[N:8]=1 |f:0.1,3.4,5.6,^1:4|
|
Name
|
aminoguanidine hydrochloride
|
Quantity
|
44.2 g
|
Type
|
reactant
|
Smiles
|
C(=N)(N)NN.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
25.3 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the mixture was filtered
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |